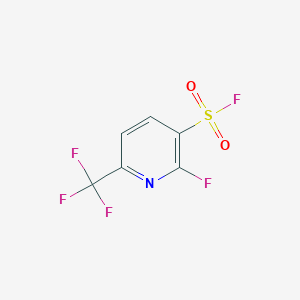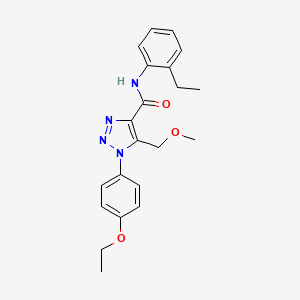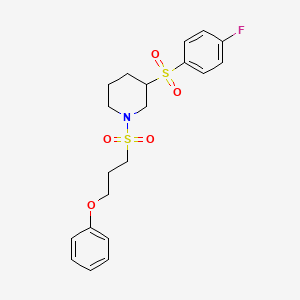
1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorobenzyl compounds are a class of organic compounds that contain a fluorobenzyl group . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds . The fluorobenzyl group can enhance the lipophilicity and metabolic stability of the compounds .
Molecular Structure Analysis
Fluorobenzyl compounds typically have a benzene ring substituted with a fluorine atom and a benzyl group . The presence of the fluorine atom can significantly affect the electronic properties of the molecule .
Chemical Reactions Analysis
Fluorobenzyl compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The specific reactions depend on the structure of the compound and the reaction conditions .
Physical And Chemical Properties Analysis
Fluorobenzyl compounds typically have a relatively high molecular weight . They are often solid at room temperature . The presence of the fluorine atom can enhance the lipophilicity of the compounds .
Aplicaciones Científicas De Investigación
Synthesis and Application in Fluorinated Heterocycles
Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries. The compound 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one plays a significant role in synthesizing various fluorinated heterocycles through rhodium(III)-catalyzed C-H activation. This process facilitates the creation of monofluorinated alkenes, 4-fluoroisoquinolin-1(2H)-ones, and 5-fluoropyridin-2(1H)-ones, showcasing its versatility and potential for developing new chemical entities with improved biological activities (Jia-Qiang Wu et al., 2017).
Antimycobacterial Evaluation
In the quest for new treatments against tuberculosis, derivatives of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one have been synthesized and evaluated for their antimycobacterial properties. Compounds synthesized from this quinolinone demonstrated significant in vitro and in vivo activities against Mycobacterium tuberculosis, highlighting its importance as a backbone for developing potential therapeutic agents (P. Senthilkumar et al., 2008).
Fluorescence Applications in Biomedical Analysis
The fluorescence properties of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one derivatives make them suitable for various biomedical analyses. For example, 6-methoxy-4-quinolone, an oxidation product derived from this compound, exhibits strong fluorescence with a large Stokes' shift in aqueous media. Its stability and intense fluorescence over a wide pH range make it an excellent candidate for fluorescent labeling, potentially enhancing detection sensitivity in biological assays (Junzo Hirano et al., 2004).
Synthesis of Antiproliferative Compounds
The structural flexibility of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one allows for the synthesis of compounds with potential antiproliferative properties. By modifying the quinolinone framework, researchers can create novel compounds that inhibit cancer cell growth, offering a pathway to new cancer therapies (M. Gür et al., 2020).
Corrosion Inhibition
Beyond its biomedical applications, derivatives of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one have been studied for their potential as corrosion inhibitors. These compounds demonstrate significant inhibitory effects on the corrosion of mild steel in hydrochloric acid, suggesting their utility in protecting industrial materials from degradation (Ghulamullah Khan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Fluorobenzyl compounds have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science . Future research may focus on the synthesis of new fluorobenzyl compounds with improved properties and the exploration of their potential applications .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRVYBYZXKAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)
![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)
![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)


![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)

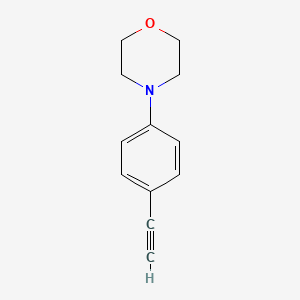
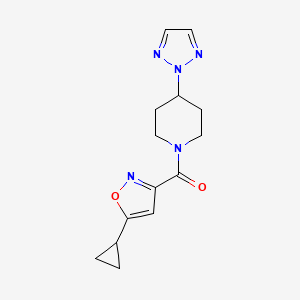

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
